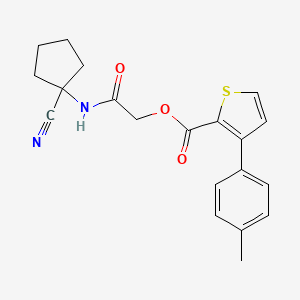

2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 3-(p-tolyl)thiophene-2-carboxylate

Description

The compound 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 3-(p-tolyl)thiophene-2-carboxylate features a thiophene ring substituted at the 2-position with a carboxylate ester linked to a 3-(p-tolyl) group. The ester moiety is further functionalized with a 1-cyanocyclopentylamino-oxoethyl chain.

Properties

IUPAC Name |

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-(4-methylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-14-4-6-15(7-5-14)16-8-11-26-18(16)19(24)25-12-17(23)22-20(13-21)9-2-3-10-20/h4-8,11H,2-3,9-10,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDCODGNKODBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)OCC(=O)NC3(CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 3-(p-tolyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the cyanocyclopentyl group, the carbamoyl group, and the thiophene ring. The reaction conditions often require specific reagents, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 3-(p-tolyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 3-(p-tolyl)thiophene-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 3-(p-tolyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Contains a simple thiophene ring.

- Compound 6o () : Features a 4,5,6,7-tetrahydrobenzo[b]thiophene core, a fused bicyclic system with partial saturation, which enhances conformational rigidity compared to the planar thiophene in the target compound .

- Compound 7 (): Derived from a tetrahydrobenzo[b]thiophene scaffold, similar to 6o, but functionalized with an N-cyanomethylacetamide group instead of the cyanocyclopentyl moiety .

Substituent Analysis

Physicochemical Properties

- Lipophilicity : The p-tolyl group in the target compound and FM19G11 increases logP values compared to the 4-hydroxyphenyl in 6o .

- Solubility: The cyanocyclopentyl group in the target compound may reduce aqueous solubility relative to Compound 6o’s hydroxyl group but improve membrane permeability.

- Stability: Electron-withdrawing groups (e.g., nitro in FM19G11) may render it more reactive than the target compound’s cyanocyclopentyl group .

Biological Activity

The compound 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 3-(p-tolyl)thiophene-2-carboxylate is a novel thiophene derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : CHNOS

- Molecular Weight : 342.41 g/mol

- CAS Number : Not specified in the search results.

The structure features a thiophene ring, a carboxylate group, and a cyanocyclopentyl moiety, which may contribute to its biological properties.

Preliminary studies suggest that the biological activity of this compound may involve several mechanisms:

- PARP Inhibition : Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .

- Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation. This activity may play a role in mitigating diseases associated with oxidative damage .

- Antimicrobial Properties : Compounds containing thiophene structures have shown potential antimicrobial activity against various pathogens, suggesting that this compound might exhibit similar effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| PARP Inhibition | Enhanced cytotoxicity in cancer cells | |

| Antioxidant Activity | Reduced oxidative stress | |

| Antimicrobial Effects | Inhibition of bacterial growth |

Case Studies

Several studies have investigated the biological effects of thiophene derivatives similar to 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 3-(p-tolyl)thiophene-2-carboxylate:

- Cancer Research : A study demonstrated that a related thiophene derivative significantly increased the efficacy of chemotherapy in breast cancer models by inhibiting PARP activity, leading to enhanced apoptosis in tumor cells .

- Oxidative Stress Models : In vitro experiments showed that thiophene derivatives could scavenge free radicals effectively, indicating their potential as therapeutic agents in conditions characterized by oxidative stress, such as neurodegenerative diseases .

- Antimicrobial Studies : Research indicated that thiophene compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 3-(p-tolyl)thiophene-2-carboxylate?

- Methodological Answer : The synthesis involves coupling a thiophene-2-carboxylate core with a cyanocyclopentylamino-oxoethyl moiety. Key steps include:

- Reagent Selection : Use of anhydrides (e.g., succinic or maleic anhydride) for acyl transfer reactions under nitrogen atmosphere .

- Reaction Conditions : Reflux in dry CH₂Cl₂ for 12–24 hours to ensure complete acylation .

- Purification : Reverse-phase HPLC (methanol-water gradient) or methanol recrystallization to achieve >95% purity .

- Yield Optimization : Stoichiometric control (1.2 equiv. of anhydride) and inert conditions improve yields to ~50–67% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.5 ppm) and carbon backbone .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity .

- Melting Point Analysis : Consistency in melting range (e.g., 190–220°C) indicates crystallinity .

Q. What in vitro biological screening models are appropriate for initial activity assessment?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Anti-inflammatory Screening : COX-2 inhibition assays using murine macrophages .

- Antioxidant Potential : DPPH radical scavenging or FRAP assays .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key synthetic steps?

- Methodological Answer : Mechanistic studies require:

- Kinetic Monitoring : Time-resolved NMR or TLC to track intermediate formation (e.g., acyl-enolate intermediates) .

- Isotopic Labeling : Use of ¹³C-labeled anhydrides to trace carbonyl transfer pathways .

- Computational Modeling : DFT calculations to map energy barriers for cyclopentyl-amide bond formation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Address discrepancies via:

- Structural Benchmarking : Compare substituent effects (e.g., p-tolyl vs. chlorophenyl groups alter logP and membrane permeability) .

- Assay Standardization : Control variables like cell line viability (e.g., use HepG2 for cytotoxicity) and solvent (DMSO <0.1%) .

- Meta-Analysis : Pool data from analogs (e.g., thiophene-2-carboxylates with cyano groups show enhanced antibacterial potency) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer : SAR workflows include:

- Systematic Substituent Variation : Modify the p-tolyl group (e.g., nitro, methoxy) and assess bioactivity shifts .

- 3D-QSAR Modeling : Align molecular descriptors (e.g., electrostatic potential) with activity data .

- In Silico Docking : Predict binding affinities to targets (e.g., bacterial DNA gyrase) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.